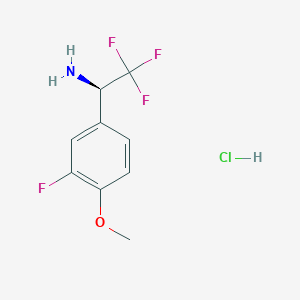

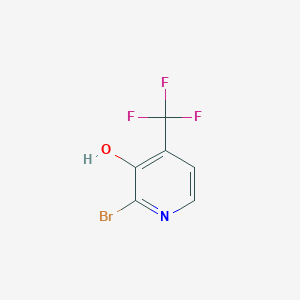

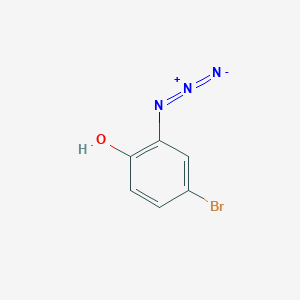

![molecular formula C14H15BrN2O B1383067 2-ベンジル-7-(ブロモメチル)-2,4,5,7-テトラヒドロピラノ[3,4-c]ピラゾール CAS No. 1422344-46-4](/img/structure/B1383067.png)

2-ベンジル-7-(ブロモメチル)-2,4,5,7-テトラヒドロピラノ[3,4-c]ピラゾール

説明

2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole is a useful research compound. Its molecular formula is C14H15BrN2O and its molecular weight is 307.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌作用

この化合物は、新たな抗菌剤の開発における可能性について研究されています。ベンゾイミダゾール環とピラゾール環の両方が構造内に存在することで、その生物活性が向上しています。 これらの化合物は、さまざまな微生物病原体に対して効果を示しており、多剤耐性菌に対する新たな治療法の必要性に対処しています .

抗ウイルス研究

COVID-19 パンデミックの状況下で、抗ウイルス特性を持つ化合物の合成が急増しています。 私たちの化合物が関連するベンゾイミダゾール-ピラゾールハイブリッドは、有望な抗ウイルス活性を示しており、ウイルス感染症の治療法を開発する上で重要な役割を果たす可能性があります .

抗腫瘍特性

ベンゾイミダゾール誘導体、特にピラゾール環を持つものは、抗腫瘍薬としての治療効果が認められています。 これらの化合物の研究は、がん治療における可能性のために継続的に重要です .

抗炎症および鎮痛作用

この化合物の骨格は、抗炎症および鎮痛作用に適しています。 これは、現在の選択肢よりも効果的であるか、副作用が少ない、新たな鎮痛薬の開発のための候補となります .

アルツハイマー病研究

ベンゾイミダゾールとピラゾールの構造を持つ化合物は、アルツハイマー病に対する活性に関連付けられています。 この分野における継続的な研究は、アルツハイマー病の進行を管理または遅らせるのに役立つ薬剤を開発することを目指しています .

抗糖尿病の可能性

この化合物の独特な構造は、抗糖尿病作用に関連付けられています。 これは、糖尿病患者の血糖値をコントロールするのに役立つ新たな薬剤を開発する可能性を開きます .

抗酸化能

研究によると、ベンゾピラン縮環ピラノ[2,3-c]ピラゾール誘導体は、抗酸化作用を示します。 これは、私たちの化合物が、さまざまな慢性疾患に関与する酸化ストレスに対抗するのに役立つ可能性を示唆しています .

がん治療のためのキナーゼ阻害

一部のベンゾピラン縮環ピラノ[2,3-c]ピラゾール誘導体は、がん細胞の増殖に関与する酵素であるヒトChk1キナーゼの阻害において有望な結果を示しています。 これは、標的がん治療における潜在的な用途を示唆しています .

作用機序

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Based on the potential involvement in suzuki–miyaura coupling reactions , it can be inferred that this compound might play a role in carbon–carbon bond formation, which is a fundamental process in organic synthesis.

Result of Action

Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that this compound might contribute to the formation of new carbon–carbon bonds, thereby enabling the synthesis of complex organic molecules.

Action Environment

It’s worth noting that the suzuki–miyaura coupling reactions, in which this compound might be involved, are known for their mild and functional group tolerant reaction conditions .

特性

IUPAC Name |

2-benzyl-7-(bromomethyl)-5,7-dihydro-4H-pyrano[3,4-c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O/c15-8-13-14-12(6-7-18-13)10-17(16-14)9-11-4-2-1-3-5-11/h1-5,10,13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHULEDHHYJBFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=NN(C=C21)CC3=CC=CC=C3)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

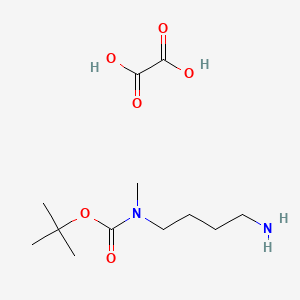

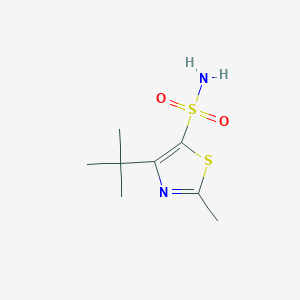

![tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1382988.png)

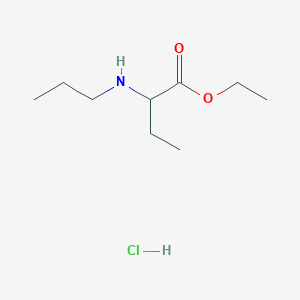

![Methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1382990.png)

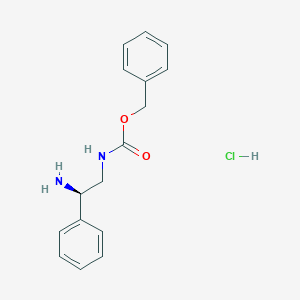

![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride](/img/structure/B1382994.png)

![2-Bromo-6-chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1383006.png)